molecular formula C20H24N2O4 B6105425 trans-4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B6105425
M. Wt: 356.4 g/mol
InChI Key: CHIPAZMYAJZORL-UHFFFAOYSA-N
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Description

trans-4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound that features an indole moiety, a cyclohexane ring, and a carboxylic acid group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones . The subsequent steps involve the acetylation of the indole, followed by the attachment of the cyclohexane ring and the carboxylic acid group through amide bond formation and other organic transformations .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of trans-4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to diverse biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: The uniqueness of trans-4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[[2-(3-acetylindol-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-13(23)17-11-22(18-5-3-2-4-16(17)18)12-19(24)21-10-14-6-8-15(9-7-14)20(25)26/h2-5,11,14-15H,6-10,12H2,1H3,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIPAZMYAJZORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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